molecular formula C9H14O3 B041571 Ethyl cyclopentyl(oxo)acetate CAS No. 33537-18-7

Ethyl cyclopentyl(oxo)acetate

Cat. No. B041571
CAS RN: 33537-18-7
M. Wt: 170.21 g/mol
InChI Key: WOJWUNMAGJRHCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl cyclopentyl(oxo)acetate and related compounds have been synthesized through various methods, demonstrating the versatility of synthetic approaches. For instance, a study by Maraf et al. (2021) investigated the cyclocondensation reaction mechanism using bond evolution theory, highlighting the detailed steps in the synthesis of complex cyclopentyl derivatives (Maraf et al., 2021). Another study by Chandra et al. (2018) reported on the synthesis of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis (Chandra et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl cyclopentyl(oxo)acetate derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing insights into the molecular geometry and intermolecular interactions (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl cyclopentyl(oxo)acetate participates in a variety of chemical reactions, demonstrating its synthetic utility. The base-promoted oxidative cycloaddition reaction of [60]fullerene with ethyl acetoacetate explored the regioselectivity resulting from steric influence, showing the compound's reactivity in complex organic transformations (Chen et al., 2016).

Physical Properties Analysis

The physical properties of ethyl cyclopentyl(oxo)acetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. While specific studies focused on the physical properties of ethyl cyclopentyl(oxo)acetate were not identified, these properties are generally determined experimentally and are essential for the compound's storage and use in reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents, are vital for understanding the compound's behavior in chemical syntheses. Studies such as the exploration of the synthetic versatility of Lewis acid-induced decomposition reactions provide valuable insights into the reactivity and potential applications of ethyl cyclopentyl(oxo)acetate derivatives (Gioiello et al., 2011).

Scientific Research Applications

  • Photochemical Synthesis in Pyrethroid Components : Armesto et al. (1990) investigated the photochemical synthesis of potential pyrethroid components. They examined the photochemical reactions of oxime acetates of ethyl 4,4-dimethyl-5-oxopent-2-enoate and ethyl 2,4,4-trimethyl-5-oxo-2-enoate, highlighting the application of ethyl cyclopentyl(oxo)acetate in synthesizing pyrethroid components through photochemical processes (Armesto, Gallego, & Horspool, 1990).

  • Efficient Reagent for Synthesis of Novel Series of α-Ketoamide Derivatives : El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives. This study showcased the efficiency and superiority of OxymaPure in terms of purity and yield, emphasizing its potential as a reagent in the synthesis of novel chemical compounds (El‐Faham et al., 2013).

  • Synthesis of Azatricyclic Core of Halichlorine : Flick et al. (2010) described an efficient stereocontrolled route to synthesize the azatricyclic core of halichlorine, a compound of interest in marine natural product synthesis. They used the reaction of oxime derived from 2-(oxo-cyclopentyl)acetic acid ethyl ester, demonstrating the utility of ethyl cyclopentyl(oxo)acetate in complex organic syntheses (Flick, Caballero, Lee, & Padwa, 2010).

  • Additive for Peptide Synthesis : Subirós‐Funosas et al. (2009) investigated Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] as an additive in the carbodiimide approach for peptide bond formation. They found Oxyma to be efficient and less risky compared to other additives, indicating its significance in peptide synthesis and related biochemical applications (Subirós‐Funosas, Prohens, Barbas, El‐Faham, & Albericio, 2009).

properties

IUPAC Name

ethyl 2-cyclopentyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJWUNMAGJRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449562
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclopentyl(oxo)acetate

CAS RN

33537-18-7
Record name Ethyl α-oxocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopentyl-2-oxoacetate
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